molecular formula C10H10BrN5NaO7P B1664209 8-Br-cGMP CAS No. 51116-01-9

8-Br-cGMP

Cat. No. B1664209
CAS RN: 51116-01-9
M. Wt: 446.08 g/mol
InChI Key: ZJRFCXHKYQVNFK-YEOHUATISA-M
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Description

Molecular Structure Analysis

8-Br-cGMP has a molecular formula of C10H10BrN5NaO7P . Its average mass is 424.101 Da and its monoisotopic mass is 422.957947 Da . It has 4 defined stereocenters .


Chemical Reactions Analysis

8-Br-cGMP is a brominated derivative of cyclic guanosine monophosphate (cGMP) and acts as an activator of cGMP-dependent protein kinases . It is a cell-permeable analog of cGMP .


Physical And Chemical Properties Analysis

8-Br-cGMP is a solid compound that is soluble in water to 50 mM .

Scientific Research Applications

Role in Memory Consolidation and Neuronal Activity

8-Br-cGMP plays a significant role in the early stages of object memory consolidation in the hippocampus. It was found that the administration of 8-Br-cGMP in rats improved object recognition in a dose-dependent manner, unlike its counterpart 8-Br-cAMP, which did not enhance memory performance. This implies the involvement of hippocampal cGMP, but not cAMP, in early memory consolidation processes (Prickaerts et al., 2002). Additionally, 8-Br-cGMP has been shown to affect neuronal activity by blocking calcium-dependent potassium currents in rat vestibular nuclear cells, thereby altering their excitability (Heo et al., 2011).

Modulation of Cardiac Function

In cardiac tissues, 8-Br-cGMP has been observed to modulate L-type calcium channel currents. The application of 8-Br-cGMP caused decreases in these currents, suggesting a regulatory effect mediated through protein kinase G. Specifically, phosphorylation of the α1C subunit of the channel via protein kinase G is implicated, highlighting the nuanced mechanisms through which 8-Br-cGMP can influence cardiac electrical activity and potentially cardiac function (Jiang et al., 2000).

Influence on Reproductive and Sensory Systems

8-Br-cGMP has demonstrated benefits in human ovarian cortical tissue culture by enhancing follicle growth and improving the proportion of viable follicles. This points to its role as a growth enhancer and survival factor in early stages of ovarian tissue culture (Scott et al., 2004). Moreover, 8-Br-cGMP and its analogs have been utilized to study the cGMP-gated cation channel in rod photoreceptors, providing insights into how cGMP interacts with and regulates this vital component of the visual system (Wei et al., 1996).

Therapeutic and Research Tool Applications

8-Br-cGMP serves not only as a subject of study but also as a tool in physiological and pharmacological research. Caged compounds of hydrolysis-resistant analogs of cAMP and cGMP, including 8-Br-cGMP, have been synthesized and applied in studies involving cyclic nucleotide-gated (CNG) ion channels. This utility underscores its importance in dissecting signaling pathways and understanding cellular responses to these cyclic nucleotides (Hagen et al., 1996).

Future Directions

8-Br-cGMP has been used in research to study its effects on various biological processes. For example, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer . It has also been suggested that 8-Br-cGMP could inhibit EOC development probably via the EGFR/PLCγ1 signaling pathway . Furthermore, it has been used in studies related to glaucoma, where it has been implicated in glaucomatous neurodegeneration . These findings suggest that 8-Br-cGMP could have potential therapeutic applications in the future.

properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFCXHKYQVNFK-YEOHUATISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31356-94-2 (Parent)
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801017246
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Br-cGMP

CAS RN

51116-01-9
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,750
Citations
K Southgate, AC Newby - Atherosclerosis, 1990 - Elsevier
… Culture with 8-Br-CAMP but not 8-Br-cGMP inhibited visible outgrowth of cells (… 8-Br-cGMP might be that it was rapidly degraded. We therefore measured the concentration of 8-BrcGMP …
Number of citations: 135 www.sciencedirect.com
JE Scott, P Zhang, O Hovatta - Reproductive biomedicine online, 2004 - Elsevier
… Each biopsy specimen from all the 27 patients was equally divided into five groups; uncultured, 7-day culture with or without 8-br-cGMP, and 14-day culture with or without 8-br-cGMP. …
Number of citations: 50 www.sciencedirect.com
SS Sim, YC Kim, HS Shim, JC Choi… - Scandinavian journal …, 2001 - Taylor & Francis
… supported by the inhibitory effect of 8-Br-cGMP. Taken together, these … 8-Br-cGMP was signifi cantly greater than that of verapamil alone, indicating that both 8-Br-cAMP and 8-Br-cGMP …
Number of citations: 4 www.tandfonline.com
V Hagen, C Dzeja, J Bendig, I Baeger… - Journal of Photochemistry …, 1998 - Elsevier
… and 8-Br-cGMP, respectively. in aqueous buffer solutions at pH 7.2 [ 19,201 could … -Br-CAMP or 8-Br-cGMP. Our goal was to develop caged 8-Br-CAMP and 8-BrcGMP derivatives which …
Number of citations: 29 www.sciencedirect.com
M Nakazawa, S Imai - European journal of pharmacology, 1994 - Elsevier
… as the relaxation elicited by 8-Br-cGMP, lending support to … , suggesting that Rp-8Br-cGMP is a specific inhibitor of cyclic … However, in the present study, Rp-8-Br-cGMP failed to inhibit …
Number of citations: 28 www.sciencedirect.com
S Hillinger, RA Schmid, P Sandera… - The Annals of thoracic …, 1999 - Elsevier
… of 8-Br-cGMP in the flush solution on early graft function. … ischemia/reperfusion injury, 8-Br-cGMP as additive to the flush … 8-Br-cGMP with PGE 1 given before flush in control animals. …
Number of citations: 23 www.sciencedirect.com
AC Ribeiro, L Kapás - Brain research, 2005 - Elsevier
… mg 8-Br-cGMP treatment (5.6 μmol; n = 5), the injection volume was 7 μl on both the saline and the experimental day. The effects of 4 μg 8-Br-cGMP … of the 4 μg 8-Br-cGMP, sleep was …
Number of citations: 10 www.sciencedirect.com
N Valtcheva, P Nestorov, A Beck, M Russwurm… - Journal of Biological …, 2009 - ASBMB
… of cGKI by the agonist 8-Br-cGMP (100 μm) in intact VSMCs. Moreover, in the absence of … the presence of 8-Br-cGMP and Rp-PET was not significantly different from 8-Br-cGMP alone (…
Number of citations: 49 www.jbc.org
C Kee, PL Kaufman, BT Gabelt - … ophthalmology & visual …, 1994 - iovs.arvojournals.org
PURPOSE: To evaluate the effect of 8-bromo cGMP (Br cGMP) on aqueous humor flow rate and outflow facility in monkey eyes. METHODS. Aqueous humor flow rate was measured …
Number of citations: 53 iovs.arvojournals.org
CJ Barnstable, JY Wei, MH Han - Neurochemistry international, 2004 - Elsevier
… NMDA responses were potentiated by 8-Br-cGMP, but in the same neuron 8-Br-cGMP … , 8-Br-cGMP did not change properties of the kainate responses in different neurons. 8-Br-cGMP …
Number of citations: 59 www.sciencedirect.com

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